2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid

Catalog No.
S13812022
CAS No.
M.F
C12H16N2O3
M. Wt
236.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Amino-2-methylpropanamido)-2-phenylacetic aci...

Product Name

2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid

IUPAC Name

2-[(2-amino-2-methylpropanoyl)amino]-2-phenylacetic acid

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C12H16N2O3/c1-12(2,13)11(17)14-9(10(15)16)8-6-4-3-5-7-8/h3-7,9H,13H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

VXFZUXRGYZEUOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC(C1=CC=CC=C1)C(=O)O)N

2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid, also known as (R)-2-Phenyl-2-pivalamidoacetic acid, is a compound characterized by its unique structural features, including an amino group and a phenylacetic acid backbone. Its molecular formula is C13H17NO3C_{13}H_{17}NO_3 with a molecular weight of 235.28 g/mol. The compound is classified under various categories in chemical databases, including PubChem with ID 42256175 and CAS number 40610-41-1 . This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid can be attributed to the presence of functional groups such as the amino and carboxylic acid groups. It can participate in typical reactions involving amino acids, including:

  • Amide Formation: The carboxylic acid group can react with amines to form amides.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, this compound may undergo decarboxylation, leading to the formation of simpler amine derivatives.

Synthesis of 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid can be achieved through several methods:

  • Direct Amination: Starting from 2-phenylacetic acid, an amine can be introduced via amination reactions.
  • Pivaloylation: The introduction of the pivalamido group may involve the reaction of pivalic anhydride with the amino derivative of phenylacetic acid.
  • Multi-step Synthesis: This may include protecting group strategies followed by selective deprotection and functionalization to yield the desired compound.

The primary applications of 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid lie in medicinal chemistry and pharmacology. Its structural properties suggest potential roles as:

  • Pharmaceutical Intermediates: Useful in synthesizing more complex drug molecules.
  • Research Compounds: For studying receptor interactions or metabolic pathways in biological systems.

Several compounds share structural similarities with 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity (%)Unique Features
2-(N-Methylpivalamido)-2-phenylacetic acid195719-43-898%Contains a methyl substitution on the nitrogen.
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid344253-94-795%Features a cyclic structure that alters reactivity.
(R)-2-(4-Hydroxyphenyl)-2-pivalamidoacetic acid205826-86-492%Hydroxyl group enhances solubility and potential bioactivity.
Methyl 2-phenyl-2-pivalamidoacetate120226-40-690%Methyl ester form may exhibit different pharmacological properties.
2-(Cyclohexanecarboxamido)-2-phenylacetic acid28172-57-890%Cyclohexane ring introduces steric hindrance affecting activity.

These comparisons highlight how slight variations in structure can lead to significant differences in biological activity and chemical properties.

XLogP3

-1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

236.11609238 g/mol

Monoisotopic Mass

236.11609238 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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